Bromomethyl 3-methylbutanoate

Description

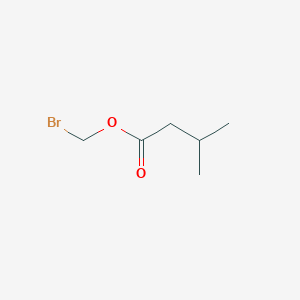

Bromomethyl 3-methylbutanoate is an ester derivative characterized by a bromomethyl (-CH₂Br) substituent attached to the 3-methylbutanoate backbone. This compound is structurally defined as CH₂BrCOOCH(CH₂CH(CH₃)₂), combining the reactivity of a brominated alkyl chain with the ester functional group. Bromomethyl esters are typically employed as intermediates in pharmaceutical and agrochemical synthesis due to their electrophilic bromine atom, which facilitates nucleophilic substitution reactions .

Properties

CAS No. |

64430-56-4 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

bromomethyl 3-methylbutanoate |

InChI |

InChI=1S/C6H11BrO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3 |

InChI Key |

WOSXBXXNXZITLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromomethyl 3-methylbutanoate shares structural and functional similarities with several esters and brominated derivatives. Below is a detailed comparison based on reactivity, applications, and physicochemical properties:

Structural and Functional Analogues

a) Ethyl 3-Methylbutanoate

- Structure: Ethyl ester of 3-methylbutanoic acid (CH₃CH₂COOCH(CH₂CH(CH₃)₂)).

- Key Differences: Lacks the bromomethyl group, rendering it less reactive in substitution reactions. Ethyl 3-methylbutanoate is primarily associated with flavor chemistry, contributing fruity notes in food products .

- Applications: Used in flavorings and fragrances, contrasting with this compound’s role as a synthetic intermediate .

b) Methyl 3-(Bromomethyl)benzoate

- Structure : Aromatic bromomethyl ester (BrCH₂C₆H₄COOCH₃).

- Key Differences : The benzoate backbone introduces aromaticity, enhancing stability but reducing aliphatic reactivity. Bromine’s position on the methyl group adjacent to the aromatic ring enables electrophilic aromatic substitution or cross-coupling reactions .

- Applications : Widely used in Suzuki-Miyaura couplings and as a precursor for pharmaceuticals .

c) Propyl Propanoate and Butyl Acetate

- Structure : Simple aliphatic esters (CH₃CH₂COOCH₂CH₂CH₃ and CH₃COOCH₂CH₂CH₂CH₃).

- Key Differences : Absence of bromine limits their utility in alkylation or coupling reactions. These esters are volatile and commonly used as solvents or flavor additives .

Physicochemical Properties

| Property | This compound | Methyl 3-(Bromomethyl)benzoate | Ethyl 3-Methylbutanoate |

|---|---|---|---|

| Molecular Weight | ~195 g/mol (estimated) | 229.07 g/mol | 130.18 g/mol |

| Boiling Point | High (due to bromine) | >200°C (decomposes) | ~145°C |

| Reactivity | Electrophilic alkylation | Aromatic coupling | Ester hydrolysis |

| Applications | Pharmaceutical intermediates | Cross-coupling reagents | Flavor additives |

Research Findings

- Bromomethyl Derivatives in Drug Discovery: this compound analogues, such as pyranone-carbamate derivatives, have shown selective inhibition of butyrylcholinesterase (BChE), a target in Alzheimer’s disease .

- Comparative Stability : Methyl 3-(bromomethyl)benzoate exhibits greater thermal stability than aliphatic bromomethyl esters due to aromatic resonance .

- Flavor Chemistry: Ethyl 3-methylbutanoate dominates in flavor profiles (e.g., apple, pineapple), whereas brominated esters are absent in such applications due to toxicity concerns .

Q & A

Basic: What synthetic methodologies are recommended for preparing bromomethyl 3-methylbutanoate with high purity?

Answer: this compound can be synthesized via esterification of 3-methylbutanoic acid with bromomethylating agents (e.g., bromomethyl halides) under anhydrous conditions. Catalytic methods, such as those employing rhodium complexes with chiral ligands (e.g., (R)-BINAP), can enhance stereochemical control and yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is recommended to achieve >95% purity, as validated by GC analysis .

Basic: How should researchers ensure the stability of this compound during storage?

Answer: Store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or light-induced degradation. Stability tests via periodic NMR or GC-MS analysis are advised. Avoid aqueous environments and prolonged exposure to moisture, as the bromomethyl group is susceptible to nucleophilic substitution .

Advanced: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR can confirm ester functionality and bromomethyl group placement (e.g., δ ~3.8–4.2 ppm for -CHBr) .

- GC-MS: Monitors purity and identifies volatile byproducts (e.g., elimination products like alkenes) .

- HPLC: Useful for quantifying trace impurities using reverse-phase columns (C18, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

Answer: Cross-reference data from authoritative databases (e.g., PubChem, CAS) and validate experimentally. For example, conflicting melting points may arise from polymorphic forms or impurities. Recrystallization (e.g., using heptane/ethyl acetate) followed by differential scanning calorimetry (DSC) can clarify such discrepancies .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks.

- Waste Disposal: Collect halogenated waste separately and treat via neutralization (e.g., sodium bicarbonate) before disposal by certified agencies .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Answer:

- Catalyst Optimization: Use bis(norbornadiene)rhodium(I) complexes with chiral ligands to enhance enantioselectivity in asymmetric syntheses .

- Solvent Choice: Anhydrous 1,4-dioxane or THF minimizes hydrolysis of intermediates.

- Temperature Control: Maintain ≤0°C during bromomethylation to suppress side reactions like elimination .

Advanced: What strategies mitigate competing side reactions (e.g., hydrolysis) during synthesis?

Answer:

- Protecting Groups: Temporarily protect carboxylic acid intermediates as tert-butyl esters to block unwanted nucleophilic attack.

- Moisture-Free Conditions: Use molecular sieves or activated alumina in reaction mixtures .

- Additives: Triethylamine or DMAP can scavenge HBr byproducts, shifting equilibrium toward product formation .

Basic: What impurities are common in this compound, and how are they removed?

Answer:

- Byproducts: Residual 3-methylbutanoic acid (from incomplete esterification) or dibromo derivatives (from over-alkylation).

- Identification: GC retention time matching and LC-MS isotopic patterns .

- Purification: Silica gel chromatography (hexane/ethyl acetate, 8:2) or fractional distillation under vacuum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.